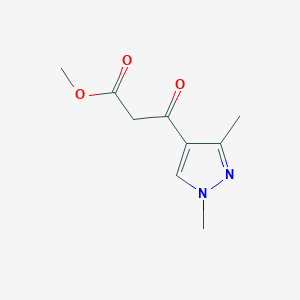![molecular formula C10H20ClNO3 B13482972 2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)
2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride is a chemical compound with a complex structure that includes an oxane ring and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride typically involves multiple steps, starting with the formation of the oxane ring. The dimethylamino group is then introduced through a series of substitution reactions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxane derivatives and molecules with dimethylamino groups. Examples include:
- 2-{4-[(Methylamino)methyl]oxan-4-yl}acetic acid
- 2-{4-[(Ethylamino)methyl]oxan-4-yl}acetic acid
Uniqueness
What sets 2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications.
Propiedades
Fórmula molecular |
C10H20ClNO3 |
|---|---|
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
2-[4-[(dimethylamino)methyl]oxan-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-11(2)8-10(7-9(12)13)3-5-14-6-4-10;/h3-8H2,1-2H3,(H,12,13);1H |
Clave InChI |
RSYYGDFKCZBHFS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1(CCOCC1)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


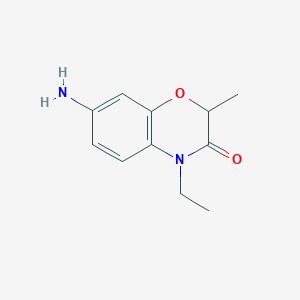
![2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide](/img/structure/B13482907.png)
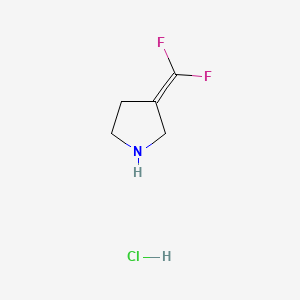

![2-(2,6-Dioxo-3-piperidyl)-5-[[1-methyl-2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13482917.png)
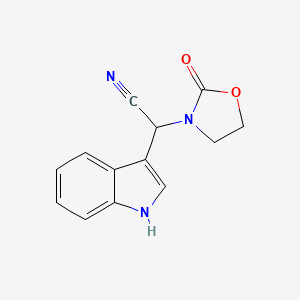
![2-Azaspiro[4.4]nonan-7-one](/img/structure/B13482932.png)

![2-Isopropyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13482954.png)
![8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B13482969.png)
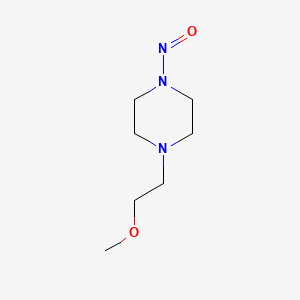
![methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B13482982.png)
